molecular formula C15H19BO5 B2628633 Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2377607-28-6

Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2628633
CAS No.: 2377607-28-6
M. Wt: 290.12
InChI Key: WKHSYRCCWFIYMR-UHFFFAOYSA-N
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Description

Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound with the molecular formula C15H19BO5. It is a derivative of benzoic acid and contains a boronate ester group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a suitable precursor, such as a halogenated benzoate derivative, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes using continuous flow reactors and automated systems to ensure consistent production quality.

Mechanism of Action

The primary mechanism of action for methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its formyl group, which provides additional reactivity compared to similar compounds. This allows for further functionalization and modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(9-17)12(8-11)13(18)19-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHSYRCCWFIYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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